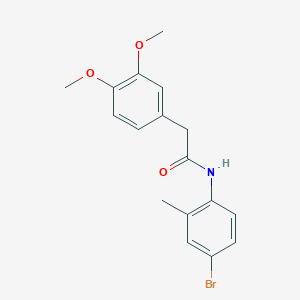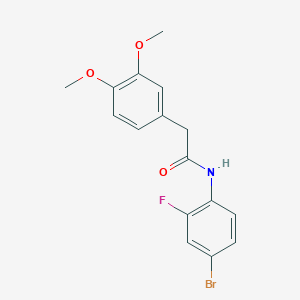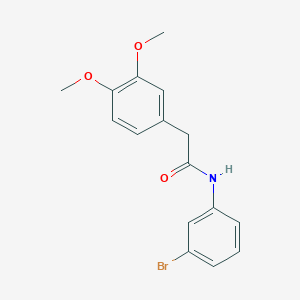
N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide, also known as TFB, is a chemical compound that has been widely studied for its potential use in scientific research. TFB belongs to the class of compounds known as benzamides, which have been found to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide is believed to involve its binding to the 5-HT2A receptor, where it acts as a competitive antagonist. By blocking the binding of serotonin to this receptor, N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide can modulate the activity of the receptor and alter the downstream signaling pathways that it regulates. This, in turn, can have a wide range of effects on physiological processes, depending on the specific context in which N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide is used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide are complex and depend on a variety of factors, including the dose, route of administration, and specific context in which it is used. Some of the effects that have been reported include alterations in mood, perception, and cognition, as well as changes in inflammation and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its selectivity and potency as a 5-HT2A receptor antagonist. This makes it a useful tool for studying the function of this receptor and its downstream signaling pathways. However, there are also some limitations to using N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide, including the fact that it may have off-target effects on other receptors and signaling pathways. Additionally, the optimal dose and route of administration for N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide may vary depending on the specific experimental context.
Direcciones Futuras
There are several potential future directions for research on N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide. One area of focus could be on developing more selective and potent 5-HT2A receptor antagonists that can be used as tools for studying this receptor and its downstream signaling pathways. Additionally, N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide and other benzamide compounds could be further investigated for their potential therapeutic applications in the treatment of various diseases, such as cancer and inflammatory disorders. Finally, research could also focus on understanding the off-target effects of N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide and other benzamides, and identifying ways to minimize these effects in future studies.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3-fluoroaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds under mild conditions and yields N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide in good purity and yield. The synthesis of N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide has been reported in several research papers, and the procedure is well-established.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to have a wide range of potential applications in scientific research. One of the main areas of focus has been its potential use as a tool for studying the function of the serotonin 5-HT2A receptor. N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide has been shown to be a selective and potent antagonist of this receptor, which is involved in a variety of physiological processes, including mood regulation, perception, and cognition.
In addition to its use as a tool for studying the 5-HT2A receptor, N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide has also been investigated for its potential use in the treatment of various diseases. For example, N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to have anti-inflammatory and anti-tumor properties, and has been studied as a potential treatment for cancer and other inflammatory diseases.
Propiedades
Fórmula molecular |
C16H16FNO4 |
|---|---|
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H16FNO4/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)18-12-6-4-5-11(17)9-12/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
QPKLIHPVHWPIPG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)F |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



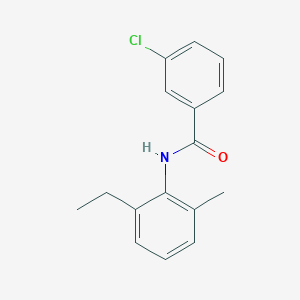
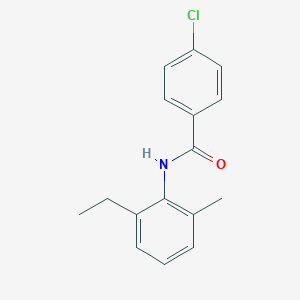
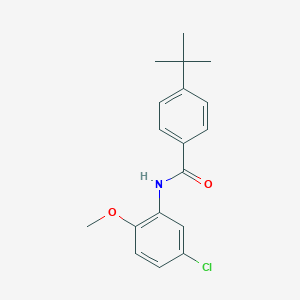
![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)


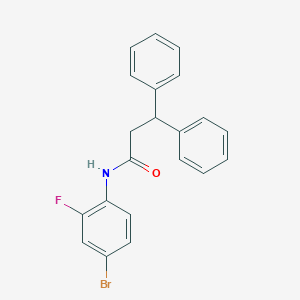

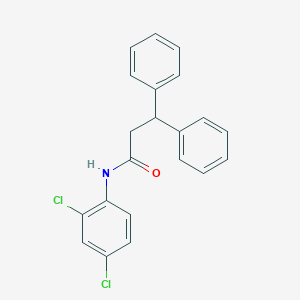
![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
